methyl N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]carbamate
Overview
Description
Methyl N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely used in various industries, including pharmaceuticals, agriculture, and chemical manufacturing. This particular compound is notable for its unique structure, which includes a thiadiazole ring, a phenylpropyl group, and a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]carbamate typically involves the reaction of an appropriate amine with a carbamoylating agent. One common method is the reaction of aniline with dimethyl carbonate (DMC) in the presence of a suitable catalyst. This reaction proceeds under mild conditions and is environmentally friendly, avoiding the use of toxic reagents like phosgene .
Industrial Production Methods
In industrial settings, the production of carbamates often involves continuous flow systems to enhance efficiency and yield. Catalysts such as iron-chrome (Fe-Cr) are used to promote the reaction, achieving high selectivity and conversion rates . The process is designed to minimize waste and energy consumption, aligning with sustainable chemical practices.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Methyl N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of methyl N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]carbamate involves its interaction with specific molecular targets. The thiadiazole ring and carbamate moiety are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl N-phenyl carbamate: Similar in structure but lacks the thiadiazole ring.
Methyl N-methyl-N-phenyl carbamate: Contains an additional methyl group on the nitrogen atom.
1-phenylpropan-1-amine: Shares the phenylpropyl group but lacks the carbamate and thiadiazole moieties.
Uniqueness
Methyl N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]carbamate is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other carbamates and contributes to its specific applications and mechanisms of action .
Properties
IUPAC Name |
methyl N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-3-10(9-7-5-4-6-8-9)11-15-16-12(19-11)14-13(17)18-2/h4-8,10H,3H2,1-2H3,(H,14,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MURMXWVSOVLTRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=NN=C(S2)NC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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